molecular formula C6H12O6 B12409414 D-Mannose-d2

D-Mannose-d2

Cat. No.: B12409414
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-XLFLGBRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-d2: is a deuterated form of D-Mannose, a naturally occurring monosaccharide. Deuterium is a stable isotope of hydrogen, and its incorporation into D-Mannose results in this compound. This compound is often used in scientific research due to its unique properties and applications, particularly in the study of metabolic pathways and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannose-d2 can be synthesized through various methods, including chemical synthesis and biotransformation. One common approach involves the use of deuterated reagents in the synthesis process. For example, D-Mannose can be converted to this compound by replacing the hydrogen atoms with deuterium using deuterated water (D2O) as a solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial enzymes such as D-lyxose isomerase, D-mannose isomerase, cellobiose 2-epimerase, and D-mannose 2-epimerase. These enzymes catalyze the conversion of D-glucose or D-fructose to D-Mannose, which can then be deuterated .

Chemical Reactions Analysis

Types of Reactions: D-Mannose-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as D-Mannitol-d2 and this compound esters .

Scientific Research Applications

Chemistry: D-Mannose-d2 is used as a tracer in metabolic studies to understand the pathways and mechanisms involved in carbohydrate metabolism. Its deuterated form allows for precise tracking using nuclear magnetic resonance (NMR) spectroscopy .

Biology: In biological research, this compound is used to study the effects of deuterium on cellular processes. It is also employed in the investigation of glycosylation pathways and the role of mannose in protein folding and stability .

Medicine: this compound has potential therapeutic applications, particularly in the treatment of urinary tract infections. It inhibits the adhesion of Escherichia coli to the urothelium, preventing infection .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a starting material for the synthesis of other deuterated compounds .

Mechanism of Action

D-Mannose-d2 exerts its effects primarily through the inhibition of bacterial adhesion. When excreted in urine, it binds to the FimH adhesin on the surface of Escherichia coli, preventing the bacteria from attaching to the urothelium. This mechanism is particularly effective in preventing urinary tract infections .

Comparison with Similar Compounds

Uniqueness: D-Mannose-d2 is unique due to its specific role in inhibiting bacterial adhesion, making it particularly valuable in the prevention and treatment of urinary tract infections. Its applications in metabolic studies and industrial production also set it apart from other deuterated monosaccharides .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2S,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2D2

InChI Key

GZCGUPFRVQAUEE-XLFLGBRISA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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